molecular formula C17H17BrN2O3S B11701249 Methyl 5-(4-bromophenyl)-2-ethyl-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 617696-66-9

Methyl 5-(4-bromophenyl)-2-ethyl-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11701249
CAS No.: 617696-66-9
M. Wt: 409.3 g/mol
InChI Key: PIZRPDPHLKSFFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(4-bromophenyl)-2-ethyl-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolopyrimidine family. Thiazolopyrimidines are known for their diverse biological activities and potential therapeutic applications, particularly in the field of medicinal chemistry . This compound, characterized by its unique structure, has garnered interest for its potential use in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(4-bromophenyl)-2-ethyl-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization with thiourea . The reaction conditions often require refluxing in ethanol or another suitable solvent to facilitate the formation of the thiazolopyrimidine ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Techniques like crystallization and chromatography are employed to purify the final product .

Mechanism of Action

The mechanism of action of Methyl 5-(4-bromophenyl)-2-ethyl-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Methyl 5-(4-bromophenyl)-2-ethyl-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other similar compounds in the thiazolopyrimidine family:

Biological Activity

Methyl 5-(4-bromophenyl)-2-ethyl-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a synthetic compound belonging to the thiazolo[3,2-a]pyrimidine family. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties. The structure of this compound includes a thiazole ring fused with a pyrimidine, which is known to enhance biological activity through various mechanisms.

The molecular formula of this compound is C17H17BrN2O3SC_{17}H_{17}BrN_{2}O_{3}S, with a molecular weight of approximately 375.40 g/mol. The presence of the bromophenyl group is significant as it can influence the compound's reactivity and biological interactions.

Anticancer Activity

Recent studies have investigated the anticancer potential of thiazolo[3,2-a]pyrimidine derivatives, including the target compound. The cytotoxic effects were assessed using various cancer cell lines:

  • Cell Lines Tested :
    • A549 (lung cancer)
    • TK-10 (renal cancer)
  • Methodology :
    • The sulforhodamine B (SRB) assay was employed to evaluate cell viability post-treatment with the compound.
  • Findings :
    • Compounds structurally related to Methyl 5-(4-bromophenyl)-2-ethyl-7-methyl-3-oxo showed significant cytotoxicity against A549 and TK-10 cells, with some derivatives demonstrating higher efficacy than the standard drug doxorubicin. Notably, compounds with similar structural motifs exhibited enhanced late apoptosis rates and cell cycle arrest in these cancer cells .

The proposed mechanisms for the anticancer activity of thiazolo[3,2-a]pyrimidine derivatives include:

  • Induction of Apoptosis : The compounds may trigger programmed cell death pathways in cancer cells.
  • Cell Cycle Arrest : Certain derivatives have been shown to interfere with cell cycle progression, effectively halting proliferation.
  • Autophagy Induction : Some studies suggest that these compounds can promote autophagic processes in cancer cells, contributing to their cytotoxic effects .

Antimicrobial Activity

In addition to anticancer properties, thiazolo[3,2-a]pyrimidine derivatives have been explored for antimicrobial activity:

  • Tested Pathogens :
    • Various bacterial strains including Gram-positive and Gram-negative bacteria.
  • Results :
    • Preliminary data indicate that certain derivatives exhibit notable antibacterial effects, potentially due to their ability to disrupt bacterial cell wall synthesis or function .

Structure-Activity Relationship (SAR)

The biological activity of Methyl 5-(4-bromophenyl)-2-ethyl-7-methyl-3-oxo can be influenced by structural variations:

Structural FeatureEffect on Activity
Bromine SubstitutionEnhances lipophilicity and may improve membrane permeability
Ethyl Group at Position 2Contributes to overall stability and bioavailability
Carbonyl GroupPlays a crucial role in binding interactions with biological targets

Case Study 1: Anticancer Efficacy

A study evaluated a series of thiazolo[3,2-a]pyrimidine derivatives against A549 and TK-10 cell lines. Among these, one derivative demonstrated an IC50 value lower than that of doxorubicin, indicating superior efficacy in inducing cytotoxicity.

Case Study 2: Antimicrobial Screening

Another research focused on the antimicrobial properties of similar compounds revealed that certain derivatives showed significant inhibition against both Staphylococcus aureus and Escherichia coli, suggesting potential for development as new antimicrobial agents.

Properties

CAS No.

617696-66-9

Molecular Formula

C17H17BrN2O3S

Molecular Weight

409.3 g/mol

IUPAC Name

methyl 5-(4-bromophenyl)-2-ethyl-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C17H17BrN2O3S/c1-4-12-15(21)20-14(10-5-7-11(18)8-6-10)13(16(22)23-3)9(2)19-17(20)24-12/h5-8,12,14H,4H2,1-3H3

InChI Key

PIZRPDPHLKSFFY-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC)C3=CC=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.